molecular formula C16H11N5O B2683421 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole CAS No. 1171332-90-3

5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2683421
CAS No.: 1171332-90-3
M. Wt: 289.298
InChI Key: MVUHJPVYFHVKAY-UHFFFAOYSA-N
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Description

5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, pyridine, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclization Reaction: : One common method to synthesize 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves the cyclization of appropriate hydrazides with nitriles. For example, the reaction between 3-phenyl-1H-pyrazole-4-carbohydrazide and 3-pyridinecarbonitrile in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.

  • Condensation Reaction: : Another method involves the condensation of 3-phenyl-1H-pyrazole-4-carboxylic acid with 3-pyridinecarboxylic acid hydrazide under acidic conditions, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: : Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring. Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, catalytic hydrogenation

    Substitution Reagents: Halogens, amines, thiols

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole ring

    Reduction Products: Reduced derivatives, such as amines from nitro groups

    Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

Chemistry

In chemistry, 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its anti-inflammatory and antimicrobial activities. It is often used in studies to understand the interaction of heterocyclic compounds with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable heterocyclic structure. It also finds applications in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.

    3-(pyridin-3-yl)-1,2,4-oxadiazole: Lacks the pyrazole ring, which can influence its stability and interaction with biological targets.

    5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with a different position of the pyridine ring, potentially altering its properties.

Uniqueness

The uniqueness of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole lies in its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(5-phenyl-1H-pyrazol-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O/c1-2-5-11(6-3-1)14-13(10-18-20-14)16-19-15(21-22-16)12-7-4-8-17-9-12/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUHJPVYFHVKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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